

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B015705

[Get Quote](#)

Introduction to 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic organic compound featuring a benzene ring fused to a seven-membered azepine ring.^[1] This benzazepine scaffold is a significant structural motif in medicinal chemistry.^[2] As a versatile intermediate, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents targeting the central nervous system.^{[3][4]} Its applications in neuroscience research include the study of receptor interactions in the brain, which may lead to advancements in treatments for conditions like depression and anxiety.^{[3][5]} Given its foundational role, the precise and accurate characterization of its fundamental properties, starting with molecular weight, is paramount for any scientific application.^[3]

Core Physicochemical and Mass Data

The molecular weight of a compound is a critical parameter that underpins its identity, stoichiometry, and behavior in chemical reactions and biological systems. For **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**, it is essential to distinguish between the average molecular weight and the monoisotopic mass, as each serves a different analytical purpose.

- Average Molecular Weight is calculated using the weighted average of the natural abundances of the constituent elements' isotopes. It is the value used for bulk calculations,

such as preparing solutions of a specific molarity.

- Monoisotopic Mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is fundamental in high-resolution mass spectrometry, where instruments are capable of resolving ions that differ by minute fractions of a mass unit.

The definitive mass-related data for this compound are summarized below.

Parameter	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO	[3] [6] [7]
Average Molecular Weight	161.20 g/mol	[3] [6]
Exact Monoisotopic Mass	161.084063974 Da	[7]
CAS Number	4424-80-0	[1] [3] [6]

Authoritative Methodologies for Molecular Weight Verification

Confirming the molecular weight of a synthesized or procured batch of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** is a non-negotiable step in quality control and research validation. A multi-pronged approach combining high-resolution mass spectrometry and elemental analysis provides a self-validating system for unequivocal identification.

Gold Standard: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the molecular mass of a compound with high precision. Unlike standard mass spectrometry, HRMS provides mass accuracy in the parts-per-million (ppm) range, which is crucial for determining a unique elemental composition. For a molecule like **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**, this accuracy allows for the confident differentiation from other potential isomers or impurities. Electrospray ionization (ESI) is the chosen method as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the intact molecular ion.

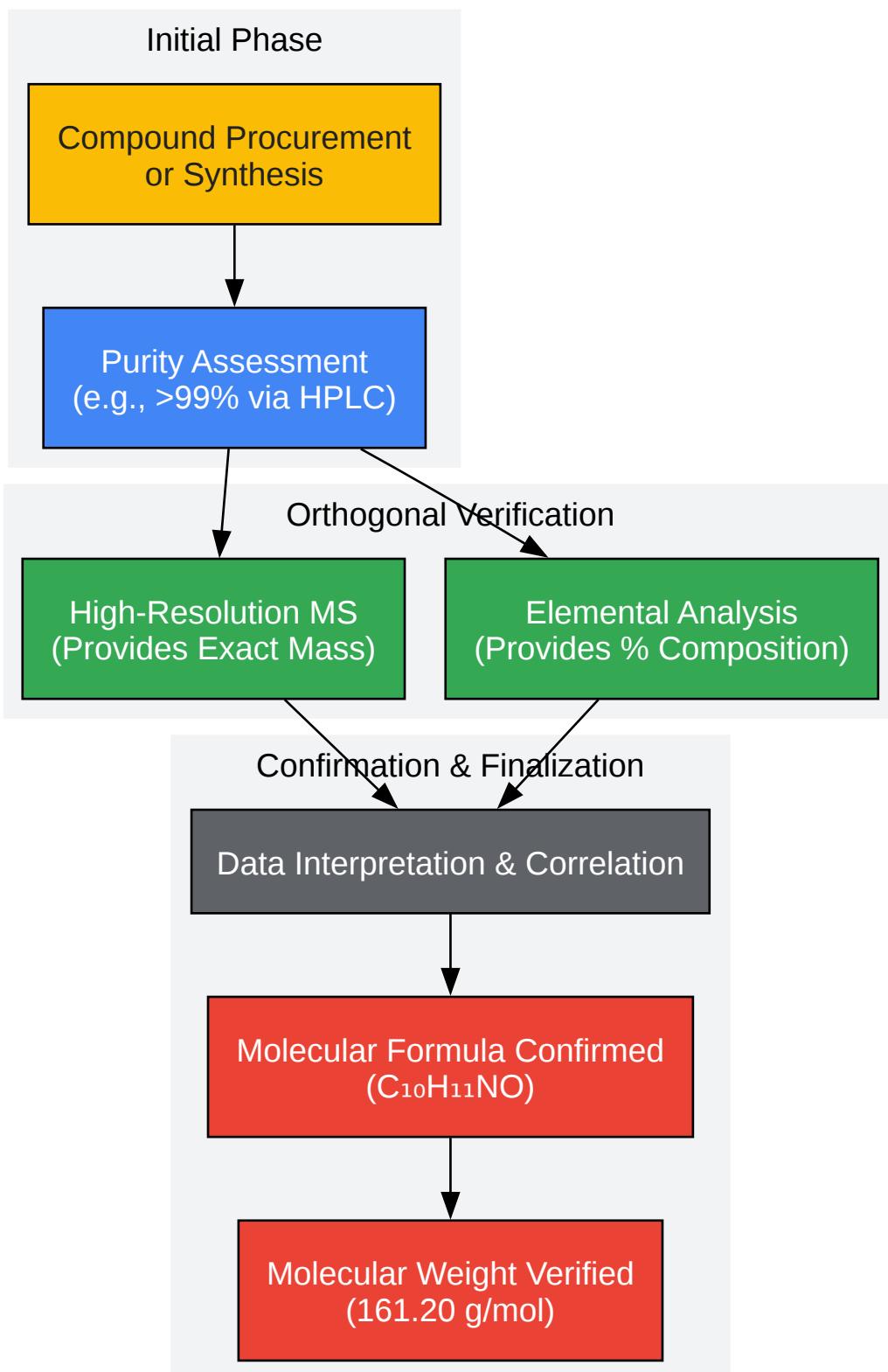
Experimental Protocol: LC-HRMS

- Sample Preparation: Accurately weigh approximately 1 mg of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 μ g/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation, facilitating the formation of the $[M+H]^+$ ion.
- Chromatographic Separation (LC): Inject 1-5 μ L of the prepared sample into a Liquid Chromatography system equipped with a C18 column. Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This step ensures that the analyte is purified from any non-volatile salts or contaminants before entering the mass spectrometer.
- Mass Spectrometric Analysis (HRMS):
 - Instrument: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Range: Set the mass scan range from m/z 100 to 500 to ensure capture of the target ion.
 - Data Acquisition: Acquire data in full scan mode at a high resolution (e.g., >60,000).
- Data Interpretation:
 - The primary ion of interest is the protonated molecule, $[M+H]^+$.
 - Theoretical m/z: The expected m/z for the $[M+H]^+$ ion is the monoisotopic mass of the neutral molecule plus the mass of a proton (1.00728 Da).
 - Theoretical m/z = 161.08406 Da + 1.00728 Da = 162.09134 Da
 - Validation: Compare the experimentally measured m/z value from the spectrum to the theoretical value. The mass error should be less than 5 ppm, confirming the elemental

composition of $C_{10}H_{11}NO$.

Foundational Confirmation: Elemental Analysis

Expertise & Rationale: Elemental analysis provides orthogonal validation of the compound's molecular formula.^[8] This classic combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample. By comparing these experimental percentages to the theoretical values calculated from the proposed formula ($C_{10}H_{11}NO$), one can confirm the empirical formula. Since mass spectrometry confirms the molecular mass, together these techniques unequivocally establish the molecular formula. Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry, making the confirmation of nitrogen content particularly important.^{[9][10]}


Experimental Protocol: CHN Combustion Analysis

- **Sample Preparation:** Accurately weigh 2-3 mg of the highly purified and dried (to remove residual solvent and water) **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** into a tin capsule.
- **Instrumentation:** Use a calibrated CHN elemental analyzer.
- **Combustion:** The sample is combusted at high temperatures (typically ~900-1000 °C) in the presence of excess oxygen. This process converts all carbon to CO_2 , hydrogen to H_2O , and nitrogen to N_2 gas.
- **Separation and Detection:** The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.
- **Data Interpretation:**
 - Theoretical Percentages for $C_{10}H_{11}NO$ (MW = 161.20 g/mol):
 - $\%C = (10 * 12.011) / 161.20 * 100 = 74.51\%$
 - $\%H = (11 * 1.008) / 161.20 * 100 = 6.88\%$
 - $\%N = (1 * 14.007) / 161.20 * 100 = 8.69\%$

- Validation: The experimentally determined percentages for C, H, and N should be within $\pm 0.4\%$ of the theoretical values. This agreement validates the molecular formula.

Integrated Workflow for Compound Characterization

The logical flow for the definitive characterization of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one**, ensuring scientific integrity, is visualized below. This workflow demonstrates how orthogonal analytical techniques are integrated to produce a self-validating result.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for molecular weight verification.

Conclusion

The molecular weight of **1,3,4,5-tetrahydro-2H-1-benzazepin-2-one** is definitively established as 161.20 g/mol (average) with a corresponding monoisotopic mass of 161.08406 Da. For professionals in drug discovery and chemical synthesis, adherence to a rigorous, multi-step verification process is not merely procedural but essential for ensuring the validity and reproducibility of experimental outcomes. The integration of high-resolution mass spectrometry and elemental analysis, as detailed in this guide, provides an authoritative and trustworthy framework for the unequivocal confirmation of this key chemical parameter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one [aromalake.com]
- 7. 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one | C10H11NO | CID 248580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,3,4,5-tetrahydro-2H-1-benzazepin-2-one molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b015705#1-3-4-5-tetrahydro-2h-1-benzazepin-2-one-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com